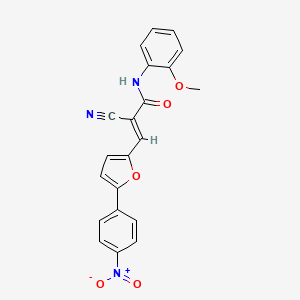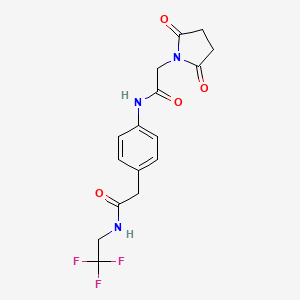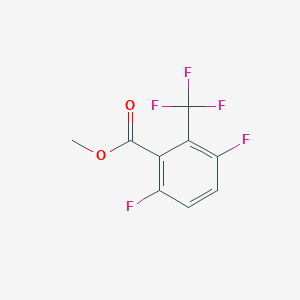
2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, a carbamoyl group, and a phenyl acetate group. Pyrazole and oxadiazole are heterocyclic aromatic organic compounds, which are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and oxadiazole rings would contribute to the aromaticity of the compound, while the carbamoyl and phenyl acetate groups would likely influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings could increase its stability, while the carbamoyl and phenyl acetate groups could affect its solubility .Scientific Research Applications
Computational and Pharmacological Evaluation
Compounds related to "2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate," including 1,3,4-oxadiazole and pyrazole derivatives, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies utilize docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), demonstrating varying degrees of binding affinity and inhibitory effects across compounds, correlating to their analgesic, anti-inflammatory, and antioxidant potentials M. Faheem, 2018.
Electroluminescence and Photophysics
Research on oxadiazole modified pyran-containing compounds, which are structurally related to the chemical , has focused on their synthesis, characterization, and electroluminescent applications. These studies have demonstrated how maximal emissions can be tuned for potential use in greenish-yellow light emission devices, highlighting the material science applications of these compounds Lifen Yang et al., 2006.
Synthesis of Derivatives
The synthesis of 3-phenyl-1H-pyrazole derivatives, significant intermediates for creating biologically active compounds, indicates the versatility of these molecules in drug development and organic chemistry. The optimization of synthetic methods for these derivatives reflects ongoing research efforts to enhance efficiency and environmental sustainability in chemical synthesis Xiaobo Liu et al., 2017.
Antimicrobial Activities
Studies on novel pyrazoles, oxadiazoles, and isoxazole derivatives bearing benzofuran moiety have explored their synthesis and antimicrobial activities. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria, showcasing their potential in addressing antibiotic resistance and developing new antimicrobial agents N. Siddiqui et al., 2013.
Biological Evaluation of Carbazole Derivatives
Carbazole derivatives, structurally related to the chemical , have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These compounds' structural characterization and biological evaluation underscore the importance of heterocyclic compounds in developing new therapeutic agents D. Sharma et al., 2014.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-10(22)24-13-6-4-3-5-12(13)16(23)17-8-14-19-15(20-25-14)11-7-18-21(2)9-11/h3-7,9H,8H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNIAMLASXNOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)
![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)
![9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2719345.png)


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2719352.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719357.png)
![[5-(2-Methylcyclopropyl)furan-2-yl]methanamine](/img/structure/B2719358.png)

